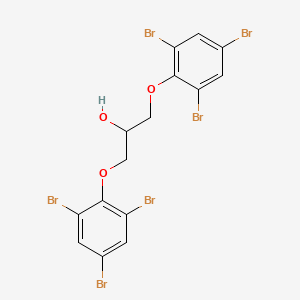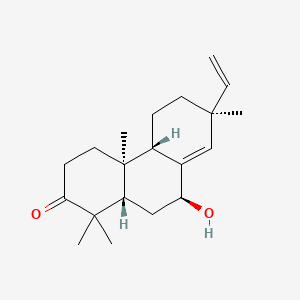
2-Decylpentadecyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decylpentadecyl docosanoate is an ester compound formed from the reaction between a long-chain alcohol and a long-chain fatty acid. This compound is characterized by its high molecular weight and hydrophobic nature, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decylpentadecyl docosanoate can be synthesized through esterification, where 2-decylpentadecanol reacts with docosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then separated and purified using industrial-scale distillation or other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Decylpentadecyl docosanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield the corresponding alcohol and acid.
Oxidation: The long alkyl chains can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Decylpentadecanol and docosanoic acid.
Oxidation: Various oxidized products depending on the extent of oxidation.
Reduction: 2-Decylpentadecanol.
Scientific Research Applications
2-Decylpentadecyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-Decylpentadecyl docosanoate primarily involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery systems where it can enhance the solubility and stability of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-Decyltetradecyl docosanoate
- 3-Decylpentadecyl docosanoate
- 4-Decylhexadecyl docosanoate
Uniqueness
2-Decylpentadecyl docosanoate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
92313-31-0 |
|---|---|
Molecular Formula |
C47H94O2 |
Molecular Weight |
691.2 g/mol |
IUPAC Name |
2-decylpentadecyl docosanoate |
InChI |
InChI=1S/C47H94O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-30-32-35-38-41-44-47(48)49-45-46(42-39-36-33-18-15-12-9-6-3)43-40-37-34-31-29-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
InChI Key |
AQDVLTRYDZYGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCC)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


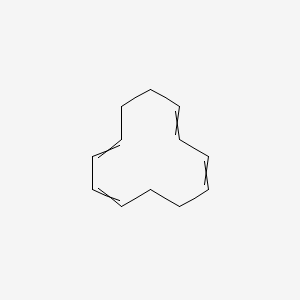

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
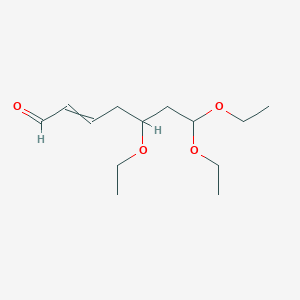
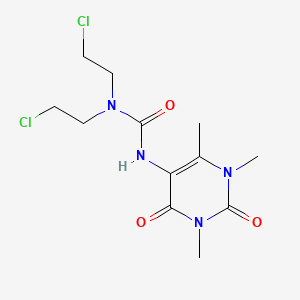
diphenylsilane](/img/structure/B14366539.png)
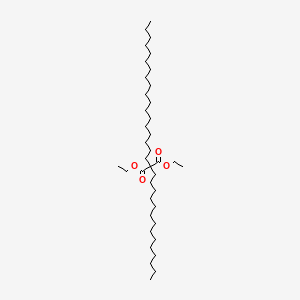
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)

![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
